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Compound of Interest

Compound Name: Dasatinib N-oxide

Cat. No.: B1669835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dasatinib N-
oxide, a primary metabolite and potential impurity of the tyrosine kinase inhibitor Dasatinib.

Given that Dasatinib N-oxide is most commonly formed through metabolic processes or as an

unintended byproduct, this document outlines a logical and practical synthetic route for its

deliberate preparation in a laboratory setting, which is essential for obtaining analytical

standards for toxicological studies and impurity profiling.

Overview and Synthesis Strategy
Dasatinib N-oxide is the product of oxidation at the tertiary amine of the piperazine ring of the

parent drug, Dasatinib.[1] In humans, this conversion can be catalyzed by Flavin-containing

monooxygenase.[2] It is also recognized as a process-related impurity that can form during the

manufacturing or storage of Dasatinib, particularly in the presence of oxidizing agents or

solvents with micro-oxidic properties.[1][3]

The most direct and logical laboratory synthesis route is the post-synthesis oxidation of

Dasatinib. This strategy involves preparing the parent Dasatinib molecule first, followed by a

selective oxidation step targeting the most nucleophilic nitrogen atom on the piperazine moiety.
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The synthesis of the immediate precursor, Dasatinib, is a multi-step process involving several

key intermediates. Understanding the synthesis of the parent drug is critical for controlling

purity and potential side reactions. A common and efficient synthetic pathway relies on the

coupling of a thiazole carboxamide core with a pyrimidine derivative, followed by the

introduction of the hydroxyethyl piperazine side chain.[4]

The table below summarizes the essential precursors for a representative synthesis of

Dasatinib.

Compound

Name
Role CAS Number

Molecular

Formula

Molecular

Weight ( g/mol )

2-Amino-N-(2-

chloro-6-

methylphenyl)thi

azole-5-

carboxamide

Core Building

Block
302964-08-5 C₁₁H₁₀ClN₃OS 267.73

4,6-Dichloro-2-

methylpyrimidine

Pyrimidine

Moiety
1780-31-0 C₅H₄Cl₂N₂ 163.01

N-(2-chloro-6-

methylphenyl)-2-

((6-chloro-2-

methylpyrimidin-

4-

yl)amino)thiazole

-5-carboxamide

Key Intermediate 302964-24-5 C₁₆H₁₂Cl₂N₆OS 423.28

1-(2-

Hydroxyethyl)pip

erazine

Side Chain 103-76-4 C₆H₁₄N₂O 130.19

Dasatinib
Immediate

Precursor
302962-49-8 C₂₂H₂₆ClN₇O₂S 488.00

Proposed Synthesis of Dasatinib N-oxide
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The synthesis of Dasatinib N-oxide is achieved by the direct oxidation of Dasatinib. Reagents

such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for the N-oxidation of tertiary

amines and are suitable for this transformation.[5][6] The reaction is generally clean and

selective for the tertiary amine of the piperazine ring.

Dasatinib Synthesis

N-Oxidation Step
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Caption: Overall workflow from Dasatinib precursors to Dasatinib N-oxide.
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methylpyrimidine (III)
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Dasatinib N-oxide

 m-CPBA,
DCM, RT
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Caption: Proposed reaction scheme for the synthesis of Dasatinib N-oxide.

Experimental Protocols
The following protocols are representative methods and may require optimization for scale,

purity, and yield.

This protocol is adapted from established patent literature for the synthesis of Dasatinib.[4]

Step A: Synthesis of Intermediate (IV)

To a suitable reaction flask, add 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-

carboxamide (II) and a solvent such as tetrahydrofuran (THF).

Add a base (e.g., sodium tertiary butoxide or triethylamine) and stir the mixture at 25-

30°C.

Add 4,6-Dichloro-2-methyl pyrimidine (III) to the reaction mass.

Stir the reaction for 2-3 hours at 25-30°C.

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Upon completion, cool the reaction mass and adjust the pH to 1.0-1.5 with 2N aqueous

HCl to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield N-(2-chloro-6-

methylphenyl)-2-[6-chloro-2-methyl-4-pyrimidinyl) amino]-5-thiazolecarboxamide (IV).

Step B: Synthesis of Dasatinib

Charge the intermediate (IV) into a reaction flask containing amyl alcohol.

Raise the temperature to 135-140°C.

Add a solution of 1-(2-Hydroxy)ethylpiperazine (V) in amyl alcohol.

Stir the reaction mass for 4-5 hours at 135-140°C.

After reaction completion (monitored by HPLC), gradually cool the mixture to 25-30°C to

allow for crystallization.

Filter the resulting solid, wash with a suitable solvent (e.g., methanol), and dry under

vacuum at 60-65°C to yield crude Dasatinib.

The crude product can be further purified by recrystallization from a solvent like methanol

to achieve high purity.

This protocol is a general method adapted for the N-oxidation of a piperazine-containing

molecule using m-CPBA.[6]

Reaction Setup:

Dissolve Dasatinib (1.0 equivalent) in a suitable chlorinated solvent, such as

dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic

stirrer. The volume should be sufficient to fully dissolve the starting material (e.g., 20-30

mL per gram of Dasatinib).

Cool the solution to 0°C using an ice-water bath.

Addition of Oxidant:

In a separate flask, dissolve m-CPBA (approx. 1.1-1.2 equivalents) in a minimal amount of

DCM.
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Add the m-CPBA solution dropwise to the cooled Dasatinib solution over 20-30 minutes. A

slight exotherm may be observed.

Reaction:

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature.

Stir the reaction for 2-4 hours. Monitor the progress by TLC or LC-MS to confirm the

consumption of Dasatinib and the formation of the more polar N-oxide product.

Work-up and Purification:

Upon completion, quench the excess m-CPBA by adding an aqueous solution of a

reducing agent, such as 10% sodium thiosulfate or sodium sulfite. Stir for 15-20 minutes.

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to

remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate the solvent in vacuo to obtain the crude Dasatinib N-oxide.

The crude product can be purified by silica gel column chromatography using a gradient

elution system (e.g., dichloromethane/methanol) to isolate the pure N-oxide.

Quantitative Data and Characterization
While specific reaction yields for the proposed synthesis are not published, the N-oxidation of

tertiary amines with m-CPBA is generally efficient. The primary analytical challenge is often the

separation of the N-oxide from the parent drug. As an impurity, Dasatinib N-oxide has been

observed at levels up to 0.1% in certain preparations of Dasatinib solvates.[3]
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Compound Parameter Value

Dasatinib N-oxide CAS Number 910297-52-8

Molecular Formula C₂₂H₂₆ClN₇O₃S

Molecular Weight 504.00 g/mol

Appearance Crystalline solid (predicted)

Observed Impurity Level
~0.03% - 0.1% in some

Dasatinib solvates[3]

Conversion in Hemolyzed

Plasma

< 3.8% (using ACN for

extraction)[7]

Characterization: The successful synthesis of Dasatinib N-oxide should be confirmed using

standard analytical techniques:

Mass Spectrometry (MS): Expect to observe the [M+H]⁺ ion at m/z ≈ 504.15, corresponding

to the addition of one oxygen atom to Dasatinib.

NMR Spectroscopy (¹H and ¹³C): Protons and carbons on the piperazine ring adjacent to the

newly formed N-oxide will exhibit a downfield chemical shift compared to the parent

Dasatinib.

HPLC: The N-oxide will be more polar and thus have a shorter retention time than Dasatinib

on a reverse-phase column.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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